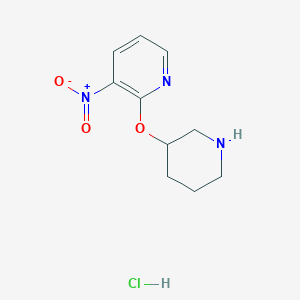

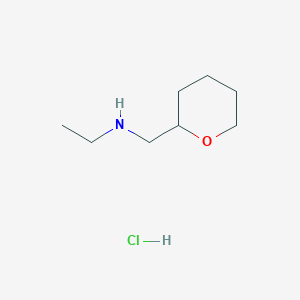

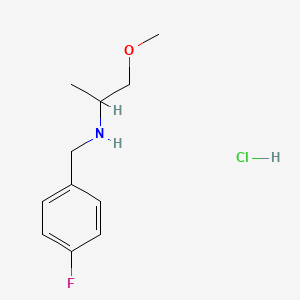

2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

Piperidine derivatives, which might be structurally similar to your compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

While specific structural information for “2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride” is not available, a related compound, 3-Aminothieno[2,3-b]pyridine-2-carbonitrile, has a molecular formula of C8H5N3S .Chemical Reactions Analysis

In general, pyridine and its derivatives can undergo several types of reactions including electrophilic and nucleophilic substitutions, and can act as bases and ligands .Applications De Recherche Scientifique

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including those structurally similar to "2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride," play a crucial role in coordination chemistry. They are known for their diverse chemical reactivity and properties, making them valuable in synthesizing complex compounds and studying their magnetic, spectroscopic, and biological activities. The review by Boča et al. (2011) provides a comprehensive overview of the preparation procedures, properties, and complex compounds involving pyridine derivatives, highlighting their importance across various branches of chemistry (Boča, Jameson, & Linert, 2011).

Role in Food Chemistry and Toxicology

Pyridine derivatives also find applications in food chemistry and toxicology, where they are studied for their formation, fate, and potential health impacts. For example, the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing and its interactions with lipids and carbohydrates highlight the complex chemistry of pyridine compounds in food-related contexts. Zamora and Hidalgo (2015) provide insight into how these compounds contribute to the chemistry of processed foods, offering a basis for understanding similar compounds' roles and effects (Zamora & Hidalgo, 2015).

Medicinal Applications

The medicinal importance of pyridine derivatives is significant, with a wide range of applications from drug design to chemosensing. These compounds exhibit various biological activities, including antifungal, antibacterial, and anticancer properties, making them critical in developing new therapeutic agents. The review by Abu-Taweel et al. (2022) discusses the synthetic routes, structural characterization, medicinal applications, and the potential of pyridine derivatives in analytical chemistry as chemosensors, providing a comprehensive insight into their versatility in the medicinal field (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, pyridine derivatives serve as vital intermediates and catalysts, facilitating a broad range of chemical reactions. Their unique properties allow for the development of novel catalytic systems and synthetic methodologies, contributing significantly to advancements in this area. Research by Pignolet et al. (1995) on phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds exemplifies the use of pyridine-based compounds in catalysis, highlighting their potential in activating hydrogen and serving as models for bimetallic surfaces (Pignolet et al., 1995).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-amino-4h-chromene-3-carbonitrile derivatives, have been studied for their antiproliferative activity on various cell lines . Therefore, it’s plausible that 2-(3-Aminopiperidyl)pyridine-3-carbonitrile, chloride may also interact with cellular targets involved in proliferation.

Mode of Action

Related compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that this compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have shown antiproliferative activity, suggesting that they may affect pathways related to cell growth and division .

Pharmacokinetics

Similar compounds, such as 2-amino-4h-chromene-3-carbonitrile derivatives, have been studied for their potential applications in medicine , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Related compounds have shown antiproliferative activity on various cell lines , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been used as fluorescent sensors for monitoring photopolymerization processes , suggesting that they may be sensitive to light exposure.

Propriétés

IUPAC Name |

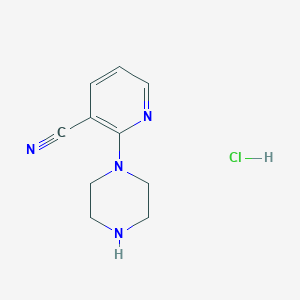

2-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c12-7-9-3-1-5-14-11(9)15-6-2-4-10(13)8-15;/h1,3,5,10H,2,4,6,8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXRNHFLOKUTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B3088457.png)

![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)